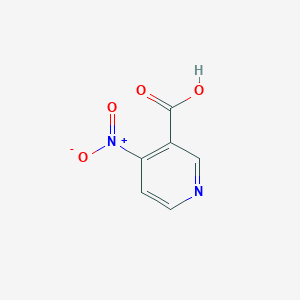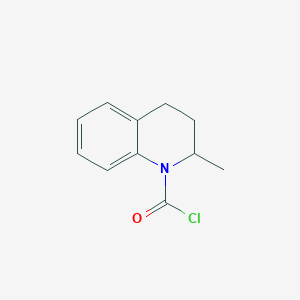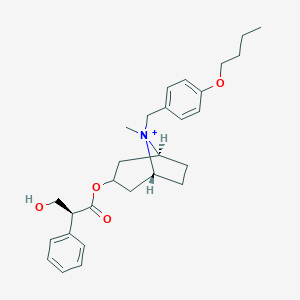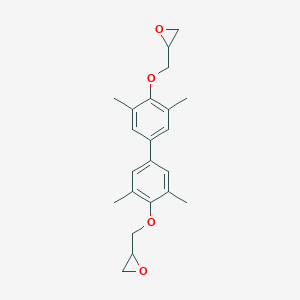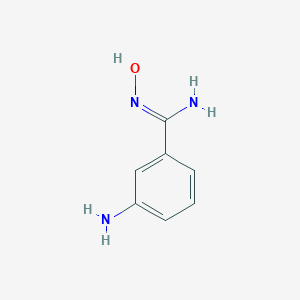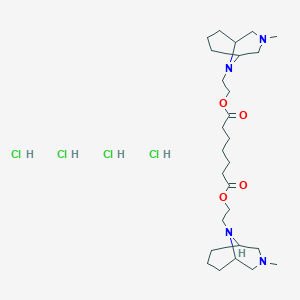![molecular formula C8H10N4O B033842 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one CAS No. 108777-80-6](/img/structure/B33842.png)
1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in treating various diseases, including diabetes, obesity, and cancer.
Mécanisme D'action
1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one works by inhibiting the activity of 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, which is a negative regulator of insulin signaling. By inhibiting 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, this compound increases insulin sensitivity and glucose uptake, leading to improved glycemic control. In cancer cells, 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one inhibits the activity of several proteins involved in cell survival and proliferation, leading to decreased cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one have been extensively studied. In animal models, this compound has been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes and obesity. In cancer cells, this compound has been found to inhibit cell growth and proliferation, making it a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one in lab experiments is its specificity for 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one inhibition. This compound has been found to selectively inhibit 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, without affecting the activity of other phosphatases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one. One area of interest is the development of more potent and selective 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one inhibitors. Another area of interest is the exploration of the potential of this compound in combination therapy with other drugs for the treatment of diabetes, obesity, and cancer. Additionally, more research is needed to understand the long-term effects of this compound on metabolic and cancer-related outcomes.
Méthodes De Synthèse
The synthesis of 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate in the presence of sodium ethoxide. This reaction yields the desired product, which can be further purified using column chromatography.
Applications De Recherche Scientifique
1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one has been extensively studied for its potential therapeutic applications. It has been found to inhibit protein tyrosine phosphatase 1B (1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one), which is a key regulator of insulin signaling. By inhibiting 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, this compound can improve insulin sensitivity and glucose uptake, making it a potential treatment for diabetes and obesity.
In addition to its potential in treating metabolic disorders, 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one has also shown promise in cancer research. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound works by inhibiting the activity of several proteins involved in cancer cell survival and proliferation.
Propriétés
Numéro CAS |
108777-80-6 |
|---|---|
Nom du produit |
1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one |
Formule moléculaire |
C8H10N4O |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one |
InChI |
InChI=1S/C8H10N4O/c1-4-5(2)10-7-6(9-4)8(13)11-12(7)3/h1-3H3,(H,11,13) |
Clé InChI |
CKSLPUFDMRUJGX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)C(=O)NN2C)C |
SMILES canonique |
CC1=C(N=C2C(=N1)C(=O)NN2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



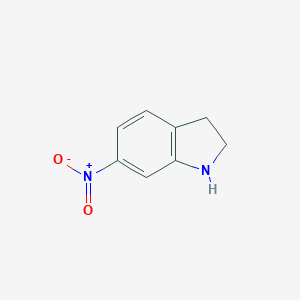

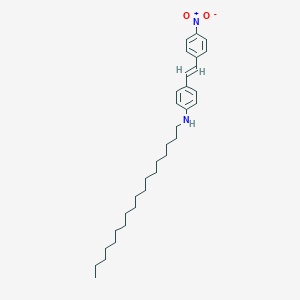
![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
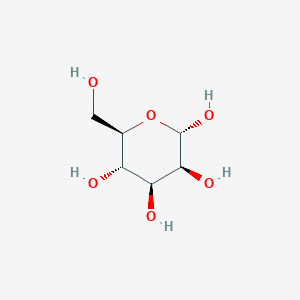
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
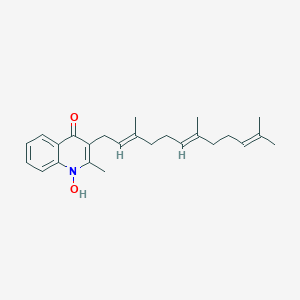
![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)
